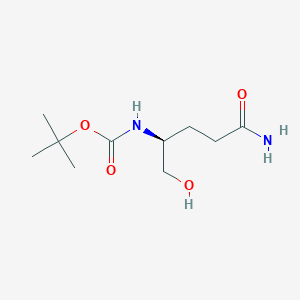

boc-Glutaminol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPHBGOYBNCKNT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427151 | |

| Record name | boc-Glutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133565-42-1 | |

| Record name | boc-Glutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Boc-Glutaminol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and applications of N-α-tert-Butoxycarbonyl-L-glutaminol (Boc-Glutaminol). This valuable chiral building block is a derivative of the amino acid L-glutamine and serves as a crucial intermediate in the synthesis of peptidomimetics and other complex organic molecules.

Core Structure of this compound

Boc-L-Glutaminol, with the CAS number 133565-42-1, is characterized by a glutamine backbone where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid functional group is reduced to a primary alcohol. This structure prevents unwanted reactions at the N-terminus during synthetic procedures while the hydroxyl group offers a site for further chemical modifications.

The molecular formula of Boc-L-Glutaminol is C10H20N2O4, and it has a molecular weight of approximately 232.28 g/mol .[1] The presence of the bulky Boc group enhances the solubility of the molecule in organic solvents, facilitating its use in various reaction conditions.

References

An In-depth Technical Guide to Boc-Glutaminol: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-Glutaminol, a key building block in modern peptide synthesis and drug discovery.

Core Chemical Properties of this compound

This compound, systematically known as tert-butyl (S)-(1-hydroxy-5-oxo-5-aminopentan-2-yl)carbamate , is a derivative of the amino acid L-glutamine. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function enhances its stability and solubility in organic solvents, making it a versatile reagent in synthetic chemistry.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that some reported values, particularly the melting point, show variability across different suppliers, which may be attributed to the crystalline form or purity of the substance.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (S)-(1-hydroxy-5-oxo-5-aminopentan-2-yl)carbamate | N/A |

| Synonyms | Boc-L-Gln-ol, N-α-t-Boc-L-glutaminol, Boc-L-glutaminol | [2][3] |

| CAS Number | 133565-42-1 | [2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [2][3] |

| Molecular Weight | 232.28 g/mol | [4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 117 - 123 °C | [2] |

| Boiling Point | 466.7 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.135 g/cm³ (Predicted) | [4] |

| Solubility | Moderately soluble in water; Soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).[5] | N/A |

| Optical Rotation | [α]D²⁰ = -8 ± 2º (c=2 in MeOH) | [2] |

| Storage Conditions | 0 - 8°C or -15°C | [2][4] |

Experimental Protocols

Synthesis of this compound

Principle: The synthesis involves the reaction of L-Glutaminol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.

Materials:

-

L-Glutaminol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid solution or dilute HCl

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-Glutaminol in a 1:1 mixture of dioxane and water.

-

Basification: Add 1.5 equivalents of a suitable base (e.g., triethylamine) to the solution with stirring.

-

Boc-Protection: Slowly add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate to remove unreacted Boc₂O and byproducts.

-

Carefully acidify the aqueous layer to a pH of 2-3 using a 5% citric acid solution or dilute HCl.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

Boc Solid-Phase Peptide Synthesis (SPPS) of a Glutamine-Containing Peptide

This compound is a crucial building block in Boc-strategy solid-phase peptide synthesis (SPPS).[6] The following is a generalized protocol for the incorporation of a glutamine residue using Boc-Gln-OH (the carboxylic acid analogue of this compound, which is used in standard SPPS) into a growing peptide chain on a solid support.

Principle: SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The Boc group serves as a temporary protecting group for the α-amino group, which is removed by acid treatment before the coupling of the next amino acid.

Materials:

-

Boc-Gln-OH

-

Merrifield or other suitable resin pre-loaded with the C-terminal amino acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

-

N,N-Dimethylformamide (DMF)

SPPS Cycle for one amino acid addition:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.[4]

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM.[6]

-

Wash the resin again with DCM and then with DMF to prepare for the coupling step.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of Boc-Gln-OH (typically 3-4 equivalents) in DMF using a suitable coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) and a base (e.g., DIEA).

-

Add the activated Boc-Gln-OH solution to the resin and agitate for 1-2 hours to facilitate peptide bond formation.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in the Synthesis of Bioactive Peptides: The Case of Substance P

Boc-protected amino acids, including those for glutamine, have been instrumental in the synthesis of numerous biologically active peptides.[7][8] A prominent example is Substance P , an eleven-amino-acid neuropeptide that contains two glutamine residues.[9][10] Substance P is involved in a variety of physiological processes, including the transmission of pain signals, inflammation, and immune responses.[9][11]

Substance P Signaling Pathway

Substance P exerts its effects by binding to and activating the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[9] The activation of NK1R initiates a cascade of intracellular signaling events.

Caption: Substance P signaling through the NK1R-Gq pathway.

Pathway Description:

-

Binding: Substance P binds to the NK1R on the cell surface.[9]

-

G-Protein Activation: This binding event activates the associated Gq protein.[9]

-

PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9]

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[10]

-

Downstream Signaling: Activated PKC can then phosphorylate various downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[10]

-

Cellular Response: This signaling cascade ultimately leads to various cellular responses, including neuronal excitation (pain perception) and the expression of pro-inflammatory mediators.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Boc-Glutaminol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-tert-Butoxycarbonyl-L-glutaminol (Boc-Glutaminol), a valuable chiral building block in medicinal chemistry and peptide synthesis.[1] The methodologies detailed herein are based on established procedures for the reduction of N-protected amino acids, ensuring a high degree of stereochemical fidelity.[2]

Introduction

This compound is a derivative of the amino acid L-glutamine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a primary alcohol. This modification makes it a crucial intermediate for the synthesis of peptidomimetics, enzyme inhibitors, and other complex chiral molecules. The Boc protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions.[]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reduction of its corresponding N-protected amino acid, Boc-L-glutamine (Boc-Gln-OH). A reliable and efficient one-pot method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI), followed by reduction with sodium borohydride (NaBH₄).[2] This approach is favored for its mild reaction conditions, short reaction times, and high yields with retention of optical purity.[2]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of the starting material and the final product, along with expected quantitative data for the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | Expected Yield (%) |

| Boc-L-glutamine (Starting Material) | C₁₀H₁₈N₂O₅ | 246.26[][5] | 115 - 124[][5] | ≥ 98%[5] | N/A |

| Boc-L-glutaminol (Product) | C₁₀H₂₀N₂O₄ | 232.27[1] | 117 - 123[1] | ≥ 95% (HPLC)[1] | 85 - 95[2] |

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the reduction of N-protected amino acids.[2]

Materials:

-

Boc-L-glutamine (Boc-Gln-OH)

-

1,1'-Carbonyldiimidazole (CDI)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Activation:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-glutamine (1.0 eq) in anhydrous THF.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 - 1.3 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases and the formation of the acylimidazolide intermediate is complete (can be monitored by TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (1.5 - 2.0 eq) in a small amount of deionized water.

-

Add the freshly prepared NaBH₄ solution to the reaction mixture in one portion.[2]

-

Stir the reaction vigorously at 0 °C for 30-60 minutes.[2]

-

-

Work-up:

-

Quench the reaction by slowly adding 1N HCl to the reaction mixture until the pH is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a white solid or a viscous oil.[2]

-

Purification of this compound

Due to the presence of both a hydroxyl and a carbamate group, this compound is a polar molecule. The choice of purification method depends on the physical state of the crude product and the nature of the impurities.

Purification Methodologies

| Method | Solvent System (Typical) | Key Considerations |

| Recrystallization | Ethyl Acetate/Hexane, Isopropanol/Water, or Toluene | Effective if the crude product is a solid. The choice of solvent system is critical to obtain high purity crystals. |

| Column Chromatography | Silica gel with a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane. | Useful for oily crude products or to separate impurities with similar polarity. The polar nature of the product may require more polar solvent systems. |

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).

-

Slowly add a co-solvent in which the product is less soluble (e.g., hexane or water) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold co-solvent, and dry under vacuum to a constant weight.

Experimental Protocol: Purification by Column Chromatography

Procedure:

-

Prepare a silica gel slurry in the initial, less polar mobile phase (e.g., 50% ethyl acetate in hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate or adding methanol to a dichloromethane mobile phase).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows and Reactions

Synthesis and Purification Workflow

References

boc-Glutaminol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Glutaminol, with the CAS number 133565-42-1, is a pivotal building block in modern synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.[1] As a derivative of the amino acid L-glutamine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain carboxylic acid is reduced to an alcohol, this compound offers unique structural features for the construction of complex peptides and peptidomimetics.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of bioactive molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and analysis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 133565-42-1 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1] |

| Molecular Weight | 232.3 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 117 - 123 °C | [1] |

| Optical Rotation | [α]²⁰/D = -8 ± 2º (c=2 in MeOH) | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0 - 8°C | [1] |

| Spectroscopy | Expected Characteristic Peaks |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (around 1.4 ppm), methylene and methine protons of the glutaminol backbone, and protons of the amide and hydroxyl groups. |

| ¹³C NMR | Resonances for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the glutaminol backbone. |

| IR | Absorption bands for the N-H stretching of the carbamate and amide, C=O stretching of the carbamate and amide, and O-H stretching of the alcohol.[4][5][6] |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from L-glutamine: N-terminal protection followed by reduction of the side-chain carboxylic acid.

Experimental Protocol:

Step 1: N-terminal Protection of L-Glutamine (Synthesis of Boc-L-glutamine)

This procedure is a general method for the Boc protection of amino acids.

-

Dissolution: Dissolve L-glutamine in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.[7]

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group.[7]

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature (e.g., 0-25 °C).

-

Reaction: Stir the mixture for several hours to allow the reaction to go to completion.

-

Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., dilute HCl) to precipitate the Boc-L-glutamine.

-

Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. The product can be further purified by crystallization.[7]

Step 2: Reduction of Boc-L-glutamine to Boc-L-glutaminol

This step involves the selective reduction of the carboxylic acid to an alcohol.

-

Dissolution: Dissolve Boc-L-glutamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Formation of Mixed Anhydride: Cool the solution to a low temperature (e.g., -15 °C) and add a chloroformate, such as ethyl chloroformate, and a tertiary amine, like N-methylmorpholine, to form a mixed anhydride.

-

Reduction: While maintaining the low temperature, add a solution of a reducing agent, such as sodium borohydride in water, dropwise to the reaction mixture.

-

Quenching and Work-up: After the reduction is complete, quench the reaction by adding a suitable reagent. Adjust the pH and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it over a drying agent, and remove the solvent to yield Boc-L-glutaminol. Further purification can be achieved by chromatography or recrystallization.

Applications in Bioactive Peptide Synthesis

This compound is a valuable building block in the synthesis of modified peptides where the C-terminal carboxyl group of a glutamine residue is replaced by a hydroxymethyl group. This modification can impact the peptide's conformation, stability, and biological activity.

Logical Workflow for Peptide Synthesis using this compound:

Caption: Boc-SPPS workflow for peptide synthesis.

Role in Drug Development and Signaling Pathways

While this compound itself is not known to be biologically active, it serves as a crucial intermediate in the synthesis of peptides that can modulate various signaling pathways. Peptides containing glutamine or its derivatives are known to be involved in a range of biological processes.[8]

For instance, glutamine-containing peptides can influence intestinal health by modulating inflammatory responses through pathways like the TLR4/MyD88/NF-κB signaling cascade.[9] Furthermore, glutamine and certain peptides can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis, by activating receptors in enteroendocrine L-cells.

Example Signaling Pathway: Glutamine-induced GLP-1 Secretion

Caption: Simplified glutamine-induced GLP-1 secretion pathway.

The modification of a peptide with a glutaminol residue, synthesized using this compound, can alter its interaction with such receptors and downstream signaling molecules, potentially leading to novel therapeutic agents with enhanced properties.

Conclusion

This compound is a specialized chemical reagent with significant applications in the synthesis of modified peptides for research and drug development. Its unique structure allows for the introduction of a C-terminal alcohol functionality in place of a carboxylic acid on a glutamine residue, which can profoundly influence the biological properties of the resulting peptide. A comprehensive understanding of its properties, synthesis, and applications is therefore essential for scientists working at the interface of chemistry and biology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-(tert-Butoxycarbonyl)-L-glutamine(13726-85-7) 1H NMR [m.chemicalbook.com]

- 3. BOC-L-GLUTAMINOL(133565-42-1) 1H NMR spectrum [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 8. Glutamine-derived peptides: Current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Boc-Glutaminol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-tert-Butoxycarbonyl-L-glutaminol (Boc-Glutaminol), a key intermediate in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available data, provides detailed experimental methodologies for solubility determination, and presents a logical workflow for this essential physicochemical characterization.

Core Concepts in this compound Solubility

This compound is an amino alcohol derivative where the alpha-amino group of glutaminol is protected by a tert-butoxycarbonyl (Boc) group. This protecting group introduces a significant nonpolar character to the molecule. The presence of a primary amide, a primary alcohol, and the bulky, nonpolar Boc group results in a molecule with both polar and nonpolar regions, influencing its solubility profile. The fundamental principle of "like dissolves like" is paramount in predicting its solubility. Solvents capable of effectively solvating both the polar functionalities (through hydrogen bonding and dipole-dipole interactions) and the nonpolar Boc group will exhibit the highest solubilizing capacity.

Quantitative and Qualitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. However, by leveraging data from the structurally similar Boc-L-glutamine, which possesses a carboxylic acid instead of an alcohol, we can infer a likely solubility profile. The primary alcohol in this compound is less acidic and a weaker hydrogen bond donor/acceptor compared to the carboxylic acid in Boc-L-glutamine. This suggests that while the general trends may be similar, the absolute solubility values will differ.

The following table summarizes the expected solubility of this compound in a range of common organic solvents. This data is largely extrapolated and should be considered as a guideline for solvent selection, pending experimental verification.

| Solvent | Chemical Formula | Polarity Index | Predicted Qualitative Solubility | Predicted Quantitative Solubility ( g/100 mL) - Estimated |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 5.1 | Highly Soluble | > 10 |

| Ethanol | C₂H₅OH | 4.3 | Soluble | 5 - 10 |

| Isopropanol | C₃H₈O | 3.9 | Moderately Soluble | 1 - 5 |

| n-Butanol | C₄H₉OH | 3.9 | Sparingly Soluble | 0.5 - 1 |

| Water | H₂O | 10.2 | Sparingly Soluble | < 0.1 |

| Polar Aprotic Solvents | ||||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Highly Soluble | > 10 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Highly Soluble | > 10 |

| Acetonitrile | C₂H₃N | 5.8 | Moderately Soluble | 1 - 5 |

| Acetone | C₃H₆O | 5.1 | Moderately Soluble | 1 - 5 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderately Soluble | 1 - 5 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Sparingly Soluble | 0.1 - 0.5 |

| Nonpolar Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderately Soluble | 1 - 5 |

| Chloroform | CHCl₃ | 4.1 | Sparingly Soluble | 0.1 - 0.5 |

| Toluene | C₇H₈ | 2.4 | Insoluble | < 0.1 |

| Hexane | C₆H₁₄ | 0.1 | Insoluble | < 0.1 |

Note: These values are estimates based on the solubility of structurally related compounds and general principles of chemical solubility. Experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The equilibrium saturation method, followed by gravimetric or spectroscopic analysis, is considered the gold standard.[1]

Equilibrium Saturation Method (Shake-Flask)

This method involves creating a saturated solution of the solute in the solvent of interest and then determining the concentration of the dissolved solute.

a. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker or orbital shaker

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Apparatus for solvent removal (e.g., rotary evaporator or vacuum oven)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

b. Experimental Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. Gentle and consistent agitation is crucial.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove all undissolved solid particles.

-

Quantification:

-

Gravimetric Analysis: Carefully evaporate the solvent from the filtered solution under reduced pressure or in a vacuum oven at a temperature that does not cause degradation of the this compound. Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Spectroscopic/Chromatographic Analysis: If this compound has a suitable chromophore, a pre-established calibration curve using a UV-Vis spectrophotometer can be used to determine the concentration. Alternatively, High-Performance Liquid Chromatography (HPLC) can be employed for accurate quantification, especially for complex mixtures or when high sensitivity is required.

-

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, especially in early-stage drug discovery, automated HTS methods can be employed. These methods often rely on kinetic solubility measurements, which may not represent true thermodynamic equilibrium but are useful for ranking compounds and solvents.

a. Miniaturized Shake-Flask with HPLC/UPLC Analysis: This method adapts the equilibrium saturation method to a 96-well plate format.

-

A stock solution of this compound in a highly soluble solvent (e.g., DMSO) is prepared.

-

Small aliquots of the stock solution are added to each well of a 96-well plate containing the different test solvents.

-

The plate is sealed and agitated for a set period to allow for dissolution and potential precipitation.

-

The plate is then centrifuged to pellet any precipitate.

-

The supernatant is analyzed by HPLC or UPLC to determine the concentration of the dissolved compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a conceptual representation of the factors influencing its solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

The Strategic Role of the Boc Protecting Group in the Chemistry of Glutaminol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of organic synthesis, particularly in pharmaceutical and peptide chemistry, the use of protecting groups is a cornerstone strategy for achieving complex molecular architectures. The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its reliability, stability across a wide range of reaction conditions, and facile removal under mild acidic conditions. This technical guide provides an in-depth analysis of the function of the Boc protecting group in the context of Boc-L-glutaminol, a valuable chiral building block. We will explore its role in synthesis, detail relevant experimental protocols, present quantitative data, and illustrate the logical workflows involved.

Core Function of the Boc Protecting Group

The primary function of the tert-butoxycarbonyl (Boc) group is to temporarily mask the reactivity of an amine functional group.[1][2] In the case of glutaminol, which possesses a primary amine, a primary alcohol, and a primary amide, selective reactions would be impossible without protection.

The amine is both nucleophilic and basic, making it susceptible to a host of undesirable side reactions during synthetic transformations intended for other parts of the molecule.[1][3] By converting the amine into a carbamate, the Boc group effectively neutralizes these properties.[4][5] This protection allows chemists to perform reactions specifically at the hydroxyl group of Boc-Glutaminol, such as esterification or etherification, without interference from the amine.

Key characteristics of the Boc group's function include:

-

Reactivity Masking : It drastically reduces the nucleophilicity and basicity of the amine.[1][4]

-

Chemical Stability : The Boc group is robust and stable under basic, nucleophilic, and catalytic hydrogenation conditions.[4][5]

-

Orthogonality : Its stability profile makes it compatible with other protecting groups. For instance, it is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, multi-step syntheses.

-

Acid Labile Removal : The Boc group is readily cleaved under mild anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine with minimal side products.

The Synthetic Workflow: From L-Glutamine to L-Glutaminol

The synthesis of L-Glutaminol from its parent amino acid, L-Glutamine, highlights the essential role of the Boc group. The overall strategy involves three key stages: protection, reduction, and deprotection.

Experimental Protocols and Data

This section provides detailed, representative methodologies for the key transformations involved in the synthesis of L-Glutaminol, leveraging the Boc protecting group.

Step 1: Synthesis of N-α-Boc-L-Glutamine (Protection)

The protection of L-Glutamine is achieved by reacting it with di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a base. This procedure is adapted from established methods for Boc protection of amino acids.

Experimental Protocol:

-

Dissolve L-Glutamine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq).

-

Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl or KHSO₄ solution.

-

Extract the product, Boc-L-Glutamine, with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid.

| Parameter | Value | Reference |

| Starting Material | L-Glutamine | |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [6] |

| Solvent | Dioxane/Water or THF/Water | [6] |

| Base | NaOH or Triethylamine | |

| Typical Yield | 75-90% | [6] |

| Appearance | White Powder | [7] |

| Melting Point | 113-124 °C | [8] |

| Optical Rotation [α]²⁰_D | -3.5° (c=1 in Ethanol) | [1] |

Step 2: Synthesis of Boc-L-Glutaminol (Reduction)

The carboxylic acid of Boc-L-Glutamine is reduced to a primary alcohol. A mild and efficient method involves activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride (NaBH₄).

Experimental Protocol:

-

Dissolve Boc-L-Glutamine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise and stir the mixture at room temperature for 1-2 hours until CO₂ evolution ceases.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve sodium borohydride (NaBH₄) (2.0-3.0 eq) in a small amount of water.

-

Add the aqueous NaBH₄ solution dropwise to the reaction mixture at 0 °C.

-

Stir the reaction for 30-60 minutes at 0 °C, then allow it to warm to room temperature.

-

Carefully quench the reaction by adding 1M HCl until the pH is acidic.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, typically with a methanol/dichloromethane gradient) or recrystallization.

| Parameter | Value | Reference |

| Starting Material | Boc-L-Glutamine | |

| Reagents | 1. CDI; 2. NaBH₄ | |

| Solvent | Anhydrous THF | |

| Typical Yield | Good to Excellent (>80%) | |

| Appearance | White to off-white powder | [8] |

| Melting Point | 117-123 °C | [8] |

| Optical Rotation [α]²⁰_D | -8° (c=2 in Methanol) | [8] |

Step 3: Synthesis of L-Glutaminol (Deprotection)

The final step is the removal of the Boc group under acidic conditions to yield the target molecule, L-Glutaminol.

Experimental Protocol:

-

Dissolve Boc-L-Glutaminol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5-10 eq), typically as a 25-50% solution in DCM, dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring for completion by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of water and neutralize with a base such as ammonium hydroxide or by passing it through a basic ion-exchange resin.

-

Lyophilize or concentrate the aqueous solution to obtain the crude L-Glutaminol, which can be further purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | Boc-L-Glutaminol | |

| Reagent | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | |

| Solvent | Dichloromethane (DCM) or Dioxane | |

| Reaction Time | 1-4 hours | |

| Typical Yield | >95% |

Conclusion

The tert-butoxycarbonyl (Boc) group serves as an indispensable tool in the multi-step synthesis of L-Glutaminol from L-Glutamine. Its primary function is to act as a temporary shield for the nucleophilic amino group, thereby enabling the selective chemical reduction of the carboxylic acid to an alcohol. The Boc group's predictable stability to a range of reagents and its clean, efficient removal under mild acidic conditions make it an ideal choice for this synthetic route. A thorough understanding of its application, as detailed in the provided protocols, is crucial for researchers in drug discovery and chemical synthesis who utilize chiral amino alcohols as versatile intermediates.

References

- 1. Boc-Gln-OH 98 13726-85-7 [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. guidechem.com [guidechem.com]

- 4. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 5. appretech.com [appretech.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Boc Protection of Glutaminol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protection of glutaminol, a critical step in various synthetic pathways within medicinal chemistry and drug development. The selective protection of the primary amine in glutaminol allows for subsequent modifications of the hydroxyl group and the amide side chain. This document details the underlying reaction mechanism, provides a specific experimental protocol, summarizes key quantitative data, and illustrates the workflow for this chemical transformation.

Core Mechanism of Boc Protection

The protection of the primary amine in glutaminol is achieved through its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of the primary amine in glutaminol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and tert-butoxide. The generated tert-butoxide is a strong base and deprotonates the now positively charged amine, yielding the final N-Boc protected glutaminol and tert-butanol.

The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the protonated amine intermediate and drive the reaction to completion. The inherent higher nucleophilicity of the amine group compared to the hydroxyl group in glutaminol allows for selective N-protection without significant O-acylation.

Experimental Protocol: Synthesis of N-Boc-L-Glutaminol

This section provides a detailed experimental procedure for the Boc protection of L-glutaminol. This protocol is adapted from established methodologies for the Boc protection of amino alcohols.

Materials and Reagents:

-

L-Glutaminol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC visualization method (e.g., potassium permanganate stain)

Procedure:

-

Reaction Setup: To a solution of L-glutaminol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq). Cool the resulting mixture to 0 °C in an ice bath with stirring.

-

Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (glutaminol).

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane as the eluent, to afford the pure N-Boc-L-glutaminol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Boc protection of glutaminol and related amino alcohols, compiled from various literature sources. It is important to note that yields and reaction times can vary depending on the specific reaction conditions and scale.

| Substrate | (Boc)₂O (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| L-Glutaminol | 1.1 | TEA (1.5) | DCM | 0 to RT | 12-16 | ~85-95 |

| Generic Amino Alcohol | 1.1 | TEA (1.2) | Dioxane/Water | RT | 4 | >90 |

| Phenylalaninol | 1.05 | NaHCO₃ | Dioxane/Water | RT | 2 | 98 |

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical reaction mechanism for the Boc protection of glutaminol.

Experimental Workflow

A Technical Guide to Boc-L-Glutaminol for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, synthesis, and applications of Boc-L-glutaminol, a critical building block in modern peptide and medicinal chemistry.

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-glutaminol (Boc-L-glutaminol), a valuable amino alcohol derivative for researchers, scientists, and drug development professionals. This document details commercially available sources, provides insights into its synthesis, and explores its applications, particularly in peptide synthesis.

Commercial Availability

A variety of chemical suppliers offer Boc-L-glutaminol, catering to a range of research and development needs. The purity and available quantities can vary between suppliers, impacting its application and cost-effectiveness. Below is a comparative table of commercial sources for Boc-L-glutaminol.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |

| Chem-Impex [1] | ≥ 95% (HPLC) | 250 mg, 1 g, 5 g, 10 g | $70 - $1250 | 133565-42-1 |

| BOC Sciences [2] | ≥ 98% (HPLC) | Custom | Contact for quote | 133565-42-1 |

| Aapptec Peptides [3] | Not specified | Custom | Contact for quote | 133565-42-1 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis of Boc-L-Glutaminol

The synthesis of Boc-L-glutaminol typically involves the protection of the α-amino group of L-glutamine followed by the reduction of the carboxylic acid. A common and effective method is the reduction of the corresponding Boc-L-glutamine methyl ester.

Experimental Protocol: Synthesis via Reduction of Boc-L-glutamine methyl ester

This protocol outlines a representative procedure for the synthesis of Boc-L-glutaminol.

Materials:

-

Boc-L-glutamine methyl ester

-

Lithium borohydride (LiBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dry methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve Boc-L-glutamine methyl ester in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add a solution of lithium borohydride in THF to the stirred solution of the starting material. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of dry methanol at 0 °C to decompose the excess lithium borohydride.

-

Work-up: Add saturated aqueous ammonium chloride solution to the reaction mixture. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Boc-L-glutaminol.

Caption: A potential mechanism of action for a glutaminol-modified peptide.

This guide serves as a foundational resource for professionals working with Boc-L-glutaminol. For specific applications and troubleshooting, consulting detailed literature and supplier documentation is recommended.

References

Boc-Glutaminol vs. Boc-Glutamine: A Technical Guide to Strategic Selection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides containing glutamine residues presents unique challenges, primarily due to the propensity of the glutamine side chain to undergo undesirable side reactions. This technical guide provides an in-depth comparison of two key building blocks used in Boc-based solid-phase peptide synthesis (SPPS): Boc-L-Glutamine (Boc-Gln-OH) and a less conventional alternative, Boc-L-Glutaminol (Boc-Gln-ol). While Boc-Gln-OH is a standard reagent, its use is often complicated by pyroglutamate formation and side-chain dehydration. Boc-Glutaminol, an amino alcohol derivative, offers a promising strategy to circumvent these issues by modifying the C-terminus, thereby altering the peptide's physicochemical properties and stability. This document explores the fundamental chemistry, experimental considerations, and strategic advantages of each building block, providing researchers with the necessary information to make informed decisions for the successful synthesis of complex peptides.

Introduction: The Glutamine Challenge in Peptide Synthesis

Glutamine is a frequently occurring amino acid in bioactive peptides. However, its incorporation during solid-phase peptide synthesis (SPPS) is notoriously problematic. The primary challenges associated with the use of Nα-Boc-L-glutamine (Boc-Gln-OH) are two major side reactions:

-

Pyroglutamate Formation: The N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue.[1][2] This reaction is particularly prevalent under the acidic conditions used for Boc deprotection and can also occur under basic conditions.[3] The formation of pyroglutamate results in a blocked N-terminus, preventing further peptide chain elongation and leading to truncated sequences.

-

Side-Chain Dehydration: The amide group of the glutamine side chain can be dehydrated to a nitrile group, especially during the activation step of the carboxyl group for coupling. This irreversible modification alters the peptide's structure and biological activity.[4][5]

To mitigate these side reactions, the side-chain amide of glutamine is often protected with a trityl (Trt) group (Boc-Gln(Trt)-OH).[6] The bulky Trt group sterically hinders both pyroglutamate formation and nitrile formation.[7]

An alternative and potentially more robust strategy involves the use of Boc-L-Glutaminol . By reducing the C-terminal carboxylic acid of glutamine to a primary alcohol, the fundamental reactivity of the C-terminus is altered, offering a unique approach to peptide design and synthesis. This guide will compare and contrast the use of Boc-Glutamine and this compound in peptide synthesis.

Physicochemical Properties

A clear understanding of the physicochemical properties of each building block is crucial for successful implementation in peptide synthesis.

| Property | Boc-L-Glutamine (Boc-Gln-OH) | Boc-L-Glutaminol (Boc-Gln-ol) | References |

| Molecular Formula | C₁₀H₁₈N₂O₅ | C₁₀H₂₀N₂O₄ | [8][9] |

| Molecular Weight | 246.26 g/mol | 232.28 g/mol | [8][9] |

| Appearance | White to off-white powder | White to off-white powder | [8][9] |

| Melting Point | 115 - 124 °C | 117 - 123 °C | [8][9] |

| Solubility | Soluble in organic solvents like DMF and DCM; less soluble in water. | Soluble in methanol. General solubility in common SPPS solvents is expected to be good. | [9][10][11] |

Boc-L-Glutamine in Peptide Synthesis: A Closer Look at the Side Reactions

The use of Boc-Gln-OH without side-chain protection is generally limited to the synthesis of short peptides where the glutamine residue is not at the N-terminus. For longer or more complex peptides, particularly those with N-terminal glutamine, side-chain protection is highly recommended.

Pyroglutamate Formation

The mechanism of pyroglutamate formation involves the nucleophilic attack of the N-terminal α-amino group on the side-chain amide carbonyl, leading to the elimination of ammonia and the formation of a five-membered lactam ring.[1] This reaction is catalyzed by both acid and base.[3]

References

- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Stability [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Overview of Custom Peptide Synthesis [peptide2.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CAS 13726-85-7: BOC-L-glutamine | CymitQuimica [cymitquimica.com]

- 11. peptide.com [peptide.com]

The Pivotal Role of Boc-Glutaminol in Medicinal Chemistry: A Technical Guide

For Immediate Release

Boc-Glutaminol, a chiral building block, is a cornerstone in the synthesis of complex molecular architectures essential for the development of novel therapeutics. This technical guide provides an in-depth analysis of its fundamental applications, focusing on its role in the synthesis of enzyme inhibitors and neuroprotective agents. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support researchers, scientists, and drug development professionals in leveraging the unique properties of this versatile molecule.

Core Applications of this compound in Drug Discovery

This compound, chemically (S)-tert-butyl (4-amino-5-hydroxy-4-oxobutyl)carbamate, serves as a crucial starting material and intermediate in the synthesis of a diverse range of biologically active compounds. Its inherent chirality and the presence of the tert-butyloxycarbonyl (Boc) protecting group allow for precise stereochemical control and selective chemical transformations, which are paramount in the design of effective and safe pharmaceuticals.[]

Two primary areas where this compound has significant applications are in the development of:

-

Enzyme Inhibitors: As a precursor to pyrrolidinone-based structures and other cyclic and linear peptidomimetics, this compound is instrumental in creating molecules that can modulate the activity of key enzymes implicated in disease.

-

Neuroprotective Agents: The glutamine backbone of this compound makes it a relevant scaffold for the synthesis of compounds aimed at mitigating glutamate-induced neurotoxicity and interfering with apoptotic pathways in neurons.

Synthesis of Pyrrolidinone-Based Enzyme Inhibitors

A key synthetic transformation of this compound is its cyclization to form pyrrolidinone derivatives. These scaffolds are prevalent in a variety of enzyme inhibitors due to their rigid conformation, which can facilitate precise interactions with the active site of a target enzyme.

Experimental Protocol: Synthesis of (S)-Boc-5-oxopyrrolidine-2-carboxylic acid from Boc-L-glutaminol

This protocol outlines a general procedure for the oxidation of Boc-L-glutaminol to the corresponding pyroglutamic acid derivative, a key intermediate for further elaboration into more complex inhibitors.

Materials:

-

Boc-L-glutaminol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-glutaminol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.

-

Stir vigorously until the solid dissolves and the two phases are clear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (S)-Boc-5-oxopyrrolidine-2-carboxylic acid.

Expected Yield: 85-95%

Application in γ-Secretase Modulators for Alzheimer's Disease

γ-Secretase is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2][3] Modulators of γ-secretase that selectively reduce the production of the toxic Aβ42 isoform are a promising therapeutic strategy.[4][5] Pyrrolidinone-containing molecules have been explored as scaffolds for such modulators.

Below is a table summarizing the in vitro activity of representative γ-secretase modulators with structures related to pyrrolidinone-based scaffolds.

| Compound ID | Structure | Aβ42 Inhibition IC₅₀ (nM) |

| GSM-1 | Arylimidazole derivative | 7.1 |

| GSM-2 | Isoindolinone derivative | 0.39 |

| GSM-3 | Fused Oxadiazine 8r | 20 |

| GSM-4 | Fused Oxadiazine 8s | 30 |

Data is illustrative and compiled from various sources to represent the potency of this class of compounds.[2][5]

The following diagram illustrates the logical workflow for the development of these inhibitors.

Caption: Workflow for the synthesis and evaluation of γ-secretase modulators.

The signaling pathway affected by these modulators is the amyloid precursor protein (APP) processing pathway.

Caption: Amyloid Precursor Protein processing pathway and the action of γ-secretase modulators.

This compound in the Synthesis of Neuroprotective Agents

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurodegenerative diseases. This process is often mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium and subsequent activation of apoptotic pathways, including the caspase cascade.

This compound can serve as a chiral precursor for the synthesis of caspase inhibitors, which can block the execution phase of apoptosis and thus exert a neuroprotective effect.

Experimental Protocol: General Synthesis of a Peptidic Caspase Inhibitor Intermediate

This protocol describes the coupling of a Boc-protected amino acid (in this case, a derivative of glutaminol) to a resin, a fundamental step in solid-phase peptide synthesis (SPPS) of peptidic inhibitors.

Materials:

-

Wang resin

-

Boc-L-glutaminol derivative (e.g., with a protected side chain)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Swell the Wang resin in DMF for 1 hour in a peptide synthesis vessel.

-

Wash the resin with DCM (3x) and DMF (3x).

-

In a separate flask, dissolve the Boc-L-glutaminol derivative (3 eq), DCC (3 eq), and DMAP (0.1 eq) in a minimal amount of DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x).

-

Dry the resin under vacuum.

-

For subsequent coupling steps, remove the Boc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Neutralize the resin with a solution of 5% DIPEA in DCM.

-

Proceed with the coupling of the next amino acid.

Caspase Activation and Inhibition

Caspases are a family of cysteine proteases that play a crucial role in apoptosis.[] The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular substrates and ultimately cell death. Inhibitors of these caspases can prevent this process.

| Inhibitor Type | Target Caspases | Representative IC₅₀ (nM) |

| Pan-caspase inhibitor | Broad-spectrum | Varies widely |

| Caspase-3/7 inhibitor | Caspase-3, Caspase-7 | 10-100 |

Data is illustrative and represents typical potencies for these classes of inhibitors.

The following diagram illustrates the apoptotic signaling pathway and the point of intervention for caspase inhibitors.

Caption: Glutamate-induced apoptotic pathway and the inhibitory action of caspase inhibitors.

Conclusion

This compound is a powerful and versatile chiral building block in medicinal chemistry. Its application in the synthesis of enzyme inhibitors, such as γ-secretase modulators, and neuroprotective agents, like caspase inhibitors, highlights its importance in the development of treatments for complex diseases like Alzheimer's and other neurodegenerative disorders. The ability to readily transform this compound into conformationally constrained scaffolds, such as pyrrolidinones, and its utility in peptide synthesis make it an invaluable tool for drug discovery and development professionals. Further exploration of novel synthetic routes and applications of this compound is expected to continue to yield innovative therapeutic candidates.

References

- 2. Synthesis and SAR Studies of Fused Oxadiazines as γ-Secretase Modulators for Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of aminothiazole modulators of the gamma-secretase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of novel scaffolds for γ-secretase modulators without an arylimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides with C-Terminal Boc-Glutaminol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient assembly of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method that offers advantages for the synthesis of certain peptide sequences. This document provides a detailed protocol for the solid-phase synthesis of peptides incorporating a C-terminal glutaminol residue using Boc-Gln(Trt)-ol. The presence of a C-terminal amino alcohol can significantly influence the biological activity, stability, and pharmacokinetic properties of a peptide, making it a valuable modification in drug discovery and development.[1][2]

This protocol outlines the attachment of Boc-Gln(Trt)-ol to a 2-chlorotrityl chloride resin, the stepwise elongation of the peptide chain using standard Boc-SPPS chemistry, and the final cleavage and deprotection of the peptide alcohol.

Key Experimental Protocols

Resin Preparation and Loading of Boc-Gln(Trt)-ol

The synthesis begins with the attachment of the C-terminal amino alcohol, Boc-Gln(Trt)-ol, to a highly acid-labile 2-chlorotrityl chloride resin. This resin is chosen for its ability to be cleaved under mild acidic conditions, which helps to preserve the integrity of the peptide alcohol.[3][4][5] The trityl (Trt) protecting group on the side chain of glutaminol prevents unwanted side reactions during synthesis.

Experimental Protocol:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

-

Amino Alcohol Solution Preparation: In a separate flask, dissolve Boc-Gln(Trt)-ol (1.5 equivalents relative to the resin loading) in anhydrous DCM.

-

Loading: Add the Boc-Gln(Trt)-ol solution to the swollen resin. Then, add N,N-diisopropylethylamine (DIEA) (2.0 equivalents relative to the resin loading) to the reaction mixture.

-

Agitation: Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and continue to agitate for 30 minutes.

-

Washing: Filter the resin and wash sequentially with DCM (3 times), N,N-dimethylformamide (DMF) (3 times), and finally with methanol (3 times).

-

Drying: Dry the loaded resin under vacuum.

Table 1: Reagents and Conditions for Resin Loading

| Parameter | Value |

| Resin | 2-Chlorotrityl chloride (100-200 mesh) |

| Amino Alcohol | Boc-Gln(Trt)-ol |

| Equivalents of Amino Alcohol | 1.5 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Base | N,N-diisopropylethylamine (DIEA) |

| Equivalents of Base | 2.0 |

| Reaction Time | 2-4 hours |

| Capping Agent | Methanol |

| Washing Solvents | DCM, DMF, Methanol |

Peptide Chain Elongation (Boc-SPPS Cycles)

The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus using repetitive cycles of Nα-Boc deprotection and amino acid coupling.

Experimental Protocol:

-

Boc Deprotection:

-

Neutralization:

-

Neutralize the resin-bound amine salt with a 5-10% solution of DIEA in DMF (2 times for 2 minutes each).

-

Wash the resin with DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Repeat: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

Table 2: Reagents and Conditions for a Single Boc-SPPS Cycle

| Step | Reagent/Solvent | Concentration/Equivalents | Time |

| Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | 30 minutes |

| Neutralization | DIEA in DMF | 5-10% (v/v) | 2 x 2 minutes |

| Coupling | Boc-Amino Acid | 3 equivalents | 1-2 hours |

| HBTU | 2.9 equivalents | ||

| HOBt | 3 equivalents | ||

| DIEA | 6 equivalents | ||

| Washing | DCM, IPA, DMF | - | As required |

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and simultaneously removing the side-chain protecting groups.

Experimental Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.[6]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

-

Washing and Drying: Wash the peptide pellet with cold diethyl ether multiple times and then dry the purified peptide under vacuum.

Table 3: Cleavage Cocktail Composition and Conditions

| Component | Percentage/Ratio | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleavage from resin and removal of protecting groups |

| Triisopropylsilane (TIS) | 2.5% | Scavenger |

| Water | 2.5% | Proton source |

| Reaction Time | 2-3 hours | - |

| Precipitation Solvent | Cold Diethyl Ether | - |

Peptide Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]

Experimental Protocol:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

RP-HPLC: Purify the peptide on a C18 column using a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Fraction Collection: Collect fractions corresponding to the desired peptide peak.

-

Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Caption: Workflow for Boc-SPPS of a peptide with C-terminal Glutaminol.

Caption: Conceptual role of a peptide alcohol as an enzyme inhibitor.

References

- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. research.monash.edu [research.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Boc-Glutaminol in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Boc-L-Glutaminol into peptide chains using solution-phase synthesis. The protocols cover the preparation of the necessary protected amino alcohol, its coupling to a peptide chain, and the final deprotection steps.

Introduction

Glutaminol-containing peptides are of increasing interest in medicinal chemistry due to the introduction of a stable, neutral, and hydrophilic side chain that can influence the peptide's conformation, solubility, and biological activity. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established strategy in peptide synthesis. This document outlines a robust methodology for the solution-phase synthesis of peptides containing a glutaminol residue, focusing on a benzyl ether protection strategy for the side-chain hydroxyl group, which is compatible with Boc chemistry.

Orthogonal Protection Strategy

The successful synthesis of peptides containing glutaminol requires an orthogonal protection strategy to selectively deprotect the α-amino group for chain elongation while keeping the side-chain hydroxyl group protected. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is well-suited for this purpose.

-

α-Amino Group Protection: The Boc group is used for the temporary protection of the α-amino group. It is stable to the basic and neutral conditions used during coupling reactions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).

-

Side-Chain Hydroxyl Protection: The side-chain hydroxyl group of glutaminol is protected as a benzyl ether (Bzl). The benzyl group is stable to the acidic conditions used for Boc removal and can be cleaved under stronger acidic conditions (e.g., HF) or by catalytic transfer hydrogenation.

Application Notes & Protocols for Boc-Glutaminol Coupling Reactions

Introduction